N-(2-neopentylphenyl)acetamide
Description
N-(2-Neopentylphenyl)acetamide is an acetamide derivative featuring a neopentyl (2,2-dimethylpropyl) group at the ortho position of the phenyl ring, linked to an acetamide moiety. The neopentyl group introduces significant steric bulk and electron-donating effects, which influence the compound’s physicochemical properties, such as solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
N-[2-(2,2-dimethylpropyl)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO/c1-10(15)14-12-8-6-5-7-11(12)9-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
FXDMOUIIDZBHJF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1CC(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on substituent effects (position, electronic nature, and steric bulk) across structurally related acetamides, as inferred from the evidence:
Substituent Position and Crystal Packing
- Meta-Substituted Trichloro-Acetamides: highlights that meta-substituted phenylacetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂) exhibit distinct crystal systems and lattice constants. For instance, 3,5-dimethyl substitution creates two molecules per asymmetric unit, whereas mono-substituted analogs (e.g., 3-Cl) adopt simpler monoclinic systems.
Data Tables
Table 1: Comparison of Substituent Effects on Acetamide Derivatives
Table 2: Hypothesized Physicochemical Properties
| Property | This compound | N-(3-isopropylphenyl)acetamide | N-(3,5-dichlorophenyl)acetamide |
|---|---|---|---|
| Melting Point | Moderate (~120–140°C) | High (~160–180°C) | High (~200°C) |
| Lipophilicity (LogP) | High (~3.5) | Moderate (~2.8) | Moderate (~2.5) |
| Solubility (Water) | Low (<1 mg/mL) | Low (<1 mg/mL) | Very low (<0.1 mg/mL) |
Research Findings and Implications
- Steric Effects : The ortho-neopentyl group’s bulk may reduce crystallinity and solubility compared to para- or meta-substituted analogs, as seen in ’s crystal studies. This could limit bioavailability but enhance tissue penetration .
- Electronic Effects : The electron-donating neopentyl group may destabilize hydrogen-bonding networks in solid states, contrasting with electron-withdrawing groups (e.g., nitro, chloro) that enhance intermolecular interactions .
- Biological Implications : While bulky groups like neopentyl may hinder target binding (e.g., enzyme active sites), they could improve metabolic stability by shielding the acetamide moiety from hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
